SY-5609

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 3 investigational indications.

Eigenschaften

IUPAC Name |

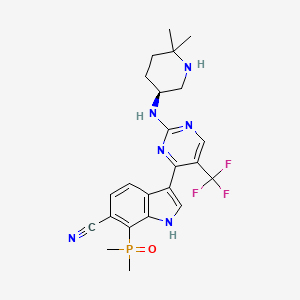

7-dimethylphosphoryl-3-[2-[[(3S)-6,6-dimethylpiperidin-3-yl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26F3N6OP/c1-22(2)8-7-14(10-30-22)31-21-29-12-17(23(24,25)26)18(32-21)16-11-28-19-15(16)6-5-13(9-27)20(19)34(3,4)33/h5-6,11-12,14,28,30H,7-8,10H2,1-4H3,(H,29,31,32)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJOUBVVSQDIRC-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CN1)NC2=NC=C(C(=N2)C3=CNC4=C3C=CC(=C4P(=O)(C)C)C#N)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC[C@@H](CN1)NC2=NC=C(C(=N2)C3=CNC4=C3C=CC(=C4P(=O)(C)C)C#N)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F3N6OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2417302-07-7 | |

| Record name | SY-5609 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2417302077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SY-5609 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17099 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SY-5609 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW6044C3O6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of SY-5609 in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

SY-5609 is a highly potent, selective, and orally bioavailable noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical regulatory kinase that plays a dual role in two fundamental processes frequently dysregulated in cancer: transcription and cell cycle control. By inhibiting CDK7, this compound simultaneously disrupts the transcriptional machinery that drives the expression of key oncogenes and halts the cell cycle, leading to apoptosis in cancer cells. Preclinical and clinical data demonstrate that this dual mechanism provides a promising therapeutic avenue for a variety of solid tumors, including those with existing resistance to other targeted therapies. This document provides a detailed overview of the mechanism of action, experimental validation, and quantitative efficacy of this compound.

The Core Mechanism: Dual Inhibition of Transcription and Cell Cycle

CDK7 is a serine/threonine kinase that functions as a central component of two distinct multi-protein complexes:

-

Transcription Factor II H (TFIIH): Within this complex, CDK7 is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 5 and 7 residues. This phosphorylation event is an essential step for promoter clearance and the initiation of transcription. Many cancers are highly dependent on the continuous, high-level transcription of oncogenes such as MYC for their survival and proliferation.

-

CDK-Activating Kinase (CAK): As part of the CAK complex, alongside Cyclin H and MAT1, CDK7 phosphorylates and activates other cell cycle-associated CDKs, including CDK1, CDK2, CDK4, and CDK6. These kinases are the downstream engines that drive cells through the various phases of the cell cycle.

This compound exerts its anti-cancer effects by binding to the ATP-binding site of CDK7, preventing its kinase activity in both the TFIIH and CAK complexes. This inhibition has two major downstream consequences:

-

Transcriptional Blockade: Inhibition of CDK7-mediated Pol II phosphorylation leads to a shutdown of transcription, preferentially affecting genes with super-enhancers and those crucial for oncogenic signaling. This starves the cancer cell of the proteins required for growth and survival.

-

Cell Cycle Arrest: By preventing the activation of other CDKs, this compound disrupts the uncontrolled cell cycle progression that is a hallmark of cancer, leading to cell cycle arrest, primarily at the G1/S and G2/M transitions.

Ultimately, this combined assault on two core cellular processes induces programmed cell death (apoptosis) in malignant cells.

Quantitative Data on Potency, Selectivity, and Efficacy

This compound has demonstrated high potency against its target and robust anti-tumor activity in both preclinical models and clinical trials.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Target/Cell Line | Notes | Source |

| Binding Affinity (Kd) | sub-nM | CDK7 | Demonstrates very high-potency binding to the target kinase. | |

| Kinase Selectivity | >4,000-fold | CDK7 vs. nearest off-target | Highly |

SY-5609: A Technical Guide to a Potent and Selective CDK7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SY-5609 is a highly potent, selective, and orally bioavailable noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Developed by Syros Pharmaceuticals, this molecule has emerged as a promising therapeutic candidate in oncology due to its dual role in regulating transcription and the cell cycle. This technical guide provides an in-depth overview of the discovery, chemical structure, mechanism of action, and preclinical profile of this compound, presenting key data and experimental protocols for the scientific community.

Discovery and Development

The discovery of this compound was the result of a focused medicinal chemistry program aimed at optimizing a series of aminopyrimidine CDK inhibitors. The development prioritized oral bioavailability and high selectivity for CDK7, leading to the identification of this compound as a clinical candidate. This compound demonstrated superior potency and anti-tumor activity in preclinical models compared to its predecessor, SY-1365. Key structural modifications, including the incorporation of a dimethyl phosphine oxide moiety, were crucial in achieving the desired selectivity and pharmacokinetic profile. This compound entered Phase 1 clinical trials in 2020 for patients with select solid tumors.

Chemical Structure and Properties

This compound is characterized by a unique chemical scaffold that confers its high affinity and selectivity for CDK7.

| Property | Value |

| IUPAC Name | 7-(dimethylphosphoryl)-3-[2-[[(3S)-6,6-dimethylpiperidin-3-yl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile |

| Molecular Formula | C23H26F3N6OP |

| Molecular Weight | 490.46 g/mol |

| CAS Number | 2417302-07-7 |

A 2D representation of the chemical structure of this compound is provided below. The key features include the indole core, the aminopyrimidine hinge-binding motif, and the critical dimethyl phosphine oxide group.

(Image of the chemical structure of this compound would be placed here in a full document)

Mechanism of Action

This compound exerts its anti-cancer effects by selectively inhibiting CDK7, a serine-threonine kinase that plays a central role in two fundamental cellular processes:

-

Transcriptional Regulation: CDK7 is a component of the general transcription factor TFIIH. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for the initiation and elongation of transcription. By inhibiting CDK7, this compound prevents RNAPII phosphorylation, leading to the suppression of transcription of key oncogenes like c-Myc.

-

Cell Cycle Control: CDK7 also acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. Inhibition of CDK7 by this compound leads to cell cycle arrest, primarily at the G2/M phase.

The dual inhibition of transcription and cell cycle progression by this compound ultimately leads to apoptosis in cancer cells.

Quantitative Data

Kinase Inhibitory Potency and Selectivity

This compound demonstrates sub-nanomolar potency against CDK7 and exceptional selectivity over other kinases, including closely related CDKs.

| Kinase | Kd (nM) | Ki (nM) | Selectivity vs. CDK7 |

| CDK7 | 0.07 | - | - |

| CDK2 | - | 2600 | >37,000-fold |

| CDK9 | - | 960 | >13,000-fold |

| CDK12 | - | 870 | >12,000-fold |

In a broad kinase panel of 485 kinases, this compound at 1 µM showed greater than 70% inhibition for only a few kinases, highlighting its high selectivity.

In Vitro Cellular Activity

This compound exhibits potent anti-proliferative activity across a range of cancer cell lines.

| Cell Line | Cancer Type | EC50 (nM) |

| HCC70 | Triple-Negative Breast Cancer | 1 |

| MDA-MB-468 | Triple-Negative Breast Cancer | Data not specified |

| CAOV3 | Ovarian Cancer | Data not specified |

| OVCAR3 | Ovarian Cancer | Data not specified |

Pharmacokinetic Properties

This compound displays favorable pharmacokinetic properties in preclinical species, supporting its oral administration.

| Species | Dose (mg/kg) | Bioavailability (F%) |

| Mouse | 2 (oral) | 47 |

Experimental Protocols

Kinase Selectivity Assay (Adapted from ProQinase)

Methodology: CDK selectivity was assessed using the 33PanQinase Activity Assay. Each compound was tested at 10 concentrations against a panel of 28 CDK protein kinases. For the CDK7 assay, 6.6 nM of CDK7/CycH/MAT1 was incubated with 2 µg of a peptide substrate and 3 µM ATP. The reaction was initiated by the addition of ATP and incubated at 30°C. The degree of substrate phosphorylation was then quantified to determine the inhibitory activity of this compound.

Antiproliferation Assay

Methodology: Cancer cell lines were plated in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a 10-point dose-response of this compound. After a 72-hour incubation period, cell viability was assessed using a commercially available assay such as CellTiter-Glo 2.0. The luminescence signal, proportional to the number of viable cells, was measured, and the data was used to calculate the EC50 value.

In Vivo Xenograft Studies

Methodology: Six-to-eight-week-old female immunodeficient mice were subcutaneously injected with human cancer cells. Once tumors reached a palpable size, mice were randomized into treatment and vehicle control groups. This compound was administered orally, and tumor volume and body weight were monitored regularly. At the end of the study, tumors were excised for further analysis.

Clinical Development

This compound is currently being evaluated in a Phase 1 clinical trial (NCT04247126) in patients with select advanced solid tumors. This study is assessing the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound as a single agent and in combination with other therapies. Another Phase 1 trial (NCT04929223) is evaluating SY-56

Preclinical evaluation of SY-5609 in solid tumors

An In-depth Preclinical Evaluation of SY-5609 in Solid Tumors

Introduction

This compound is an orally bioavailable, potent, and highly selective, non-covalent inhibitor of cyclin-dependent kinase 7 (CDK7).[1][2] CDK7 is a critical regulator of two fundamental processes frequently dysregulated in cancer: cell cycle progression and transcription.[3] It acts as a master regulator by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a key step in gene transcription, and by activating other CDKs (CDK1, 2, 4, and 6) as part of the CDK-activating kinase (CAK) complex.[4] This dual mechanism provides a strong rationale for targeting CDK7 in tumors driven by transcriptional aberrations (e.g., MYC-driven cancers) or cell cycle dysregulation.[5] Preclinical data demonstrate that this compound induces cell cycle arrest, apoptosis, and robust anti-tumor activity in a variety of solid tumor models, supporting its clinical development (NCT04247126).[1][4][5]

Mechanism of Action

This compound exerts its anti-tumor effects by binding to and inhibiting the kinase activity of CDK7. This inhibition occurs within both the transcription factor IIH (TFIIH) complex and the CAK complex.[1]

-

Transcriptional Inhibition: By inhibiting CDK7 within the TFIIH complex, this compound prevents the phosphorylation of RNA Polymerase II at Serine 5 (Ser5).[1][6] This leads to a reduction in the transcription of key cancer-promoting genes, including oncogenes like c-Myc and anti-apoptotic proteins like MCL1.[6]

-

Cell Cycle Arrest: As a component of the CAK complex, CDK7 is responsible for activating cell cycle CDKs. This compound's inhibition of CAK function prevents the phosphorylation of CDK1, CDK2, CDK4, and CDK6, leading to a disruption in cell cycle progression, predominantly causing a G2/M phase arrest.[1]

The combined effect of transcriptional inhibition and cell cycle blockade ultimately leads to the induction of apoptosis in cancer cells.[1]

Data Presentation

Table 1: In Vitro Kinase Potency and Selectivity

| Target | Assay Type | Value | Selectivity vs. CDK7 | Reference |

| CDK7/Cyclin H | Kd | 0.059 nM | - | [6] |

| CDK7 | Kd | 0.065 nM | - | [2] |

| CDK7 (in HL60 cells) | EC50 | 33 nM | - | [6] |

| CDK12 | IC50 | N/A | 2,492-fold | [6] |

| CDK9 | IC50 | N/A | 2,508-fold | [6] |

| CDK2 | IC50 | N/A | 8,068-fold | [6] |

Table 2: In Vitro Activity in Solid Tumor Cell Lines

| Cell Line | Cancer Type | Endpoint | Value (EC50) | Reference |

| HCC70 | Triple-Negative Breast Cancer (TNBC) | Cell Proliferation | 1 nM | [1] |

| Various Solid Tumors | Panel of Solid Tumor Cell Lines | Cell Growth Inhibition | 6-17 nM | [6] |

| KRAS-G12S-mutant A549 | Non-Small Cell Lung Cancer (NSCLC) | Cell Growth Inhibition | 10 nM | [7] |

| OVCAR-3 | Ovarian Cancer | Cell Growth Inhibition | N/A | [8] |

Table 3: In Vivo Antitumor Efficacy in Patient-Derived Xenograft (PDX) Models

| Cancer Type | Model Details | Treatment | Tumor Growth Inhibition (TGI) | Reference |

| High-Grade Serous Ovarian Cancer (HGSOC) | 3/3 PDX Models | This compound Monotherapy | ≥90% TGI or regression | [5] |

| Small Cell Lung Cancer (SCLC) | 2/4 PDX Models | This compound Monotherapy | ≥90% TGI or regression | [5] |

| Triple-Negative Breast Cancer (TNBC) | 2/4 PDX Models | This compound Monotherapy | ≥90% TGI or regression | [5] |

| Colorectal Cancer (CRC) | 20/30 PDX Models | This compound Monotherapy | ≥50% TGI | [4] |

| BRAF-mutant CRC | 5/10 PDX Models | This compound Monotherapy | ≥90% TGI or regression | [4][9] |

| KRAS-mutant CRC | 1/10 PDX Models | This compound Monotherapy | ≥90% TGI or regression | [4][9] |

| Palbociclib-resistant ER+ BC | PDX Model | This compound + Fulvestrant | 89% TGI | [5] |

| Palbociclib/Fulvestrant-resistant ER+ BC | PDX Model | This compound + Fulvestrant | 68% TGI | [5] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

Kinase Inhibition and Binding Assays

-

Objective: To determine the potency and selectivity of this compound against CDK7 and other kinases.

-

Methodology: Kinase inhibition was assessed using assays at both Km and 2 mM [ATP] concentrations for CDK2, CDK7, CDK9, and CDK12.[10] Surface Plasmon Resonance (SPR) was employed to determine the dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff) of this compound binding to immobilized CDK7/Cyclin H dimer.[10]

Cell-Based Assays

-

Cell Proliferation/Viability: Tumor cell line growth inhibition was measured following 72 hours of continuous incubation with this compound.[6]

-

Cell Cycle Analysis: To assess the effect on cell cycle progression, cancer cells (e.g., HCC70) were treated with this compound for 48 hours.[1] DNA was then stained with a fluorescent dye (e.g., Fxcycle violet stain), and cell cycle distribution (G1, S, G2/M phases) was analyzed by flow cytometry.[1]

-

Apoptosis Assay: The induction of apoptosis was quantified by flow cytometry after 48 and 72 hours of this compound treatment.[1] Cells were stained with Annexin V-FITC and propidium iodide (PI) to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[1]

Pharmacodynamic (PD) Marker Analysis

-

Objective: To confirm target engagement and downstream pathway modulation in vitro and in vivo.

-

Methodology (Western Blot): Tumor cells or collected tumor tissue samples were lysed to extract proteins.[6] Protein levels of direct CDK7 targets (pCDK2, RNA Pol II CTD pSer5) and indirect biomarkers (c-Myc, MCL1, Cyclin B1) were analyzed by immunoblotting.[1][6] Loading controls like tubulin or vinculin were used to ensure equal protein loading.[1]

In Vivo Xenograft Efficacy Studies

-

Objective: To evaluate the anti-tumor activity of this compound in a living organism.

-

Methodology:

-

Implantation: Human tumor cells (cell line-derived xenograft, CDX) or patient tumor tissue (patient-derived xenograft, PDX) were implanted subcutaneously into immunocompromised mice.[6][11]

-

Tumor Growth and Randomization: Mice were monitored until tumors reached a predetermined size (e.g., 150-200 mm³).[6][11] They were then randomized into treatment groups (e.g., vehicle control, this compound single agent, combination therapy).[11]

-

Dosing: this compound was administered orally (P.O.) for a typical duration of 3 weeks, using various dosing schedules such as once-daily (QD), twice-daily (BID), or intermittent schedules (e.g., 7 days on/7 days off).[6][12]

-

Monitoring: Tumor volume and mouse body weight were measured regularly to assess efficacy and tolerability.[4]

-

Endpoint: At the end of the study, Tumor Growth Inhibition (TGI) was calculated. Tumors were often collected for pharmacodynamic (PD) marker analysis.[6]

-

Pharmacokinetics and Pharmacodynamics

This compound was developed as an orally bioavailable compound with a favorable pharmacokinetic (PK) profile.[1] In preclinical models, plasma exposure was dose-proportional and did not accumulate at therapeutic dose levels.[5]

A clear relationship between drug exposure, pharmacodynamic (PD) effects, and anti-tumor activity was established. Dose-dependent transcriptional responses, measured by changes in PD markers, were observed in xenograft tumor tissue within 4 hours of this compound administration and were sustained for 24 hours.[5] The resulting tumor growth inhibition was dose-dependent, with regressions observed at doses well below the maximum tolerated dose (MTD).[5] Key PD markers modulated by this compound in vivo include decreased phosphorylation of RNA Pol II CTD (Ser5) and CDK2, and reduced protein levels of c-Myc and MCL1.[6]

Combination Strategies

Preclinical studies have provided a strong rationale for evaluating this compound in combination with other anti-cancer agents to enhance efficacy and overcome resistance.

-

Hormone Therapy: In models of ER+ breast cancer resistant to the CDK4/6 inhibitor palbociclib and/or the SERD fulvestrant, the combination of this compound and fulvestrant resulted in significant tumor growth inhibition (68-89% TGI), suggesting that this compound can re-sensitize resistant tumors to hormone therapy.[5]

-

Chemotherapy: In models of KRAS-mutant non-small cell lung cancer (NSCLC), this compound showed synergistic activity when combined with gemcitabine.[7] This provides a rationale for combination studies in indications like pancreatic cancer.[13][14]

-

Immunotherapy: Preclinical data have shown that CDK7 inhibition can enhance the anti-tumor activity of PD-L1 blockade, providing a strong basis for combining this compound with immune checkpoint inhibitors like atezolizumab.[9] The proposed mechanism involves the induction of DNA replication stress and genome instability, which can trigger an immune response.[9]

Conclusion

The preclinical evaluation of this compound demonstrates that it is a highly potent and selective oral CDK7 inhibitor with a well-defined mechanism of action. It effectively inhibits transcription and induces cell cycle arrest, leading to apoptosis in a broad range of solid tumor models, including ovarian, breast, lung, and colorectal cancers.[4][5] Robust, dose-dependent anti-tumor activity was observed in multiple in vivo xenograft models at well-tolerated doses.[5] Furthermore, promising preclinical data support the exploration of this compound in rational combination therapies. These comprehensive findings have established a strong foundation for the ongoing clinical investigation of this compound as a novel therapeutic agent for patients with advanced solid tumors.[4]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery of this compound: A Selective, Noncovalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 9. onclive.com [onclive.com]

- 10. Abstract 4421: this compound, an orally available selective CDK7 inhibitor demonstrates broad anti-tumor activityin vivo | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Syros Presents New Data from Phase 1 Trial of this compound and Details Three-Pronged Combination Strategy to Advance this compound in Solid Tumors and Blood Cancer - BioSpace [biospace.com]

- 13. ASCO – American Society of Clinical Oncology [asco.org]

- 14. ascopubs.org [ascopubs.org]

Methodological & Application

SY-5609: Application Notes and Protocols for In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

SY-5609 is a potent, selective, and orally bioavailable non-covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical regulator of two fundamental processes frequently dysregulated in cancer: cell cycle progression and transcription. By inhibiting CDK7, this compound disrupts these processes, leading to cell cycle arrest, apoptosis, and the suppression of key oncogenic drivers. These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to assess its anti-cancer properties.

Mechanism of Action

This compound exerts its effects by inhibiting CDK7 within two distinct complexes:

-

CDK-Activating Kinase (CAK) Complex: Inhibition of CDK7 in the CAK complex prevents the phosphorylation and activation of cell cycle CDKs, such as CDK1, CDK2, CDK4, and CDK6. This leads to a halt in cell cycle progression, predominantly at the G2/M phase.

-

Transcription Factor IIH (TFIIH) Complex: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). Inhibition of this activity by this compound leads to a reduction in the transcription of cancer-promoting genes, including key oncogenes like c-Myc.

This dual mechanism of action results in potent anti-proliferative activity, induction of apoptosis, and inhibition of DNA damage repair in susceptible cancer cell lines.

Data Presentation

This compound In Vitro Activity

| Parameter | Value | Cell Lines | Reference |

| Binding Affinity (Kd) | 0.065 nM | - | |

| Cell Growth Inhibition (EC50/IC50) | 1-6 nM | Triple-Negative Breast Cancer (TNBC) and Ovarian Cancer cells | |

| 5.6 nM | HCC70 (TNBC) | ||

| 6-17 nM | Panel of solid tumor cell lines | ||

| Apoptosis Induction | 100-500 nM (48-72h) | HCC70, MDA-MB-468, CAOV3, OVCAR3 | |

| Cell Cycle Arrest | 100-500 nM (48h) | HCC70 (G2/M arrest) |

This compound Kinase Selectivity

| Kinase | Inhibition (Ki/Selectivity Fold) | Reference |

| CDK7 | - | - |

| CDK2 | 2600 nM (>4000x) | |

| CDK9 | 960 nM | |

| CDK12 | 870 nM (>4000x) |

Mandatory Visualizations

Caption: Mechanism of action of this compound.

Caption: General workflow for in vitro evaluation of this compound.

Experimental Protocols

Reagent Preparation

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store aliquots at -20°C. Further dilute in cell culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Proliferation Assay

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell lines of interest (e.g., HCC70, MDA-MB-468, CAOV3, OVCAR3)

-

Complete cell culture medium

-

96-well clear-bottom cell culture plates

-

This compound stock solution

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the IC50 value by plotting the percentage of cell viability versus the log of this compound concentration and fitting the data to a four-parameter logistic curve.

Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

6-well cell culture plates

-

This compound stock solution

-

Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

After 24 hours, treat the cells with this compound at appropriate concentrations (e.g., 100 nM, 250 nM, 500 nM) and a vehicle control.

-

Incubate for 48 to 72 hours.

-

Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ or Accutase®.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up compensation and gates.

-

Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and

Application Notes and Protocols for SY-5609 Administration in Mouse Xenograft Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

SY-5609 is an orally bioavailable, potent, and highly selective non-covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical regulator of two fundamental processes frequently dysregulated in cancer: cell cycle progression and gene transcription. It acts as a CDK-activating kinase (CAK) by phosphorylating cell cycle CDKs (CDK1, 2, 4, and 6) and is also a component of the general transcription factor TFIIH, which phosphorylates the C-terminal domain of RNA Polymerase II to initiate transcription. By inhibiting CDK7, this compound can induce cell cycle arrest, apoptosis, and suppress the transcription of key oncogenes, demonstrating broad anti-tumor activity in various preclinical cancer models.

These application notes provide a detailed protocol for the in vivo administration of this compound in mouse xenograft models, based on available preclinical data.

Mechanism of Action

This compound selectively binds to and inhibits the activity of CDK7. This inhibition prevents the phosphorylation of its key substrates, leading to two primary anti-cancer effects:

-

Transcriptional Inhibition : By preventing RNA Polymerase II phosphorylation, this compound disrupts the transcription of essential cancer-promoting genes, particularly those associated with super-enhancers, such as c-Myc.

-

Cell Cycle Arrest : Inhibition of CDK7 prevents the activation of other CDKs that are necessary for progression through the cell cycle, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

Experimental Protocols

Formulation of this compound for Oral Administration

This compound is an orally bioavailable compound. A proper vehicle is required to ensure consistent suspension and delivery.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), fresh

-

PEG300 (Polyethylene glycol 300)

-

Tween 80 (Polysorbate 80)

-

Deionized water (ddH2O) or Corn oil

Procedure for Aqueous-Based Formulation (Example): This formulation is a common method for creating a vehicle suitable for oral gavage.

-

Prepare a stock solution of this compound in DMSO. For example, create a 14 mg/mL stock solution. Note: Ensure the DMSO is fresh as it can absorb moisture, which may reduce solubility.

-

To prepare a 1 mL final working solution, add 50 µL of the 14 mg/mL this compound stock solution to 400 µL of PEG300. Mix until the solution is clear.

-

Add 50 µL of Tween 80 to the mixture and mix until clear.

-

Add 500 µL of ddH2O to bring the final volume to 1 mL.

-

The final vehicle composition will be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% water.

-

This solution should be prepared fresh and used immediately for optimal results.

Procedure for Oil-Based Formulation (Example):

-

Prepare a stock solution of this compound in DMSO (e.g., 14 mg/mL).

-

To prepare a 1 mL final working solution, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.

-

Mix thoroughly to ensure a uniform suspension.

-

This mixed solution should be used immediately.

Mouse Xenograft Model Protocol

Materials:

-

Immunocompromised mice (e.g., Nude, SCID).

-

Cancer cell line (e.g., HCC70 for TNBC) or patient-derived xenograft (PDX) fragments.

-

Matrigel (or similar basement membrane matrix)

-

Sterile PBS and cell culture medium

-

This compound formulation

-

Gavage needles

-

Calipers for tumor measurement

Workflow:

Procedure:

-

Tumor Implantation:

-

For cell line-derived xenografts (CDX), harvest cancer cells during their logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.

-

Subcutaneously implant the cell suspension (e.g., 5-10 million cells) into the flank of each mouse.

-

For patient-derived xenografts (PDX), small fragments of tumor tissue are implanted subcutaneously.

-

-

Tumor Growth and Randomization:

-

Allow tumors to grow to a palpable size.

-

Measure tumors with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (e.g., n=10 mice per group).

-

-

Drug Administration:

-

Administer this compound via oral gavage according to the predetermined dosing schedule (e.g., once daily, QD).

-

The control group should receive the vehicle only.

-

Dosing volume is typically based on body weight (e.g., 10 mL/kg).

-

-

Monitoring and Endpoints:

-

Monitor animal body weight and tumor volume twice weekly as indicators of toxicity and efficacy.

-

The study may conclude after a fixed period (e.g., 21 or 28 days) or when tumors in the control group reach a predetermined maximum size.

-

At the end of the study, collect tumor and plasma samples for pharmacodynamic (PD) and pharmacokinetic (PK) analysis. Samples are often collected at specific time points (e.g.,

-

Application Notes and Protocols: Immunohistochemistry for p-CDK2 in SY-5609 Treated Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

SY-5609 is an orally bioavailable, potent, and highly selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a critical regulator of two fundamental processes in cancer: cell cycle progression and transcription.[4] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK2, at specific threonine residues.[5][6] The phosphorylation of CDK2 at threonine 160 (p-CDK2 T160) is a key step for its activation and subsequent promotion of the G1/S phase transition in the cell cycle.[5][7]

This compound inhibits the kinase activity of CDK7, leading to a downstream reduction in the phosphorylation of its substrates.[2] Consequently, a decrease in the levels of p-CDK2 (T160) serves as a key pharmacodynamic biomarker for assessing the biological activity of this compound in both preclinical and clinical settings.[1][8] These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of p-CDK2 (T160) in tumor tissues treated with this compound, along with a summary of preclinical data demonstrating the effect of this compound on this biomarker.

Data Presentation

While specific quantitative data from immunohistochemistry (IHC) on this compound treated tumors is not extensively published, preclinical studies using immunoblotting have demonstrated a clear reduction in p-CDK2 levels. This table summarizes the selectivity of this compound and its effect on p-CDK2 as a downstream pharmacodynamic marker.

| Parameter | Value | Method | Source |

| This compound Selectivity | |||

| CDK7 (Kd) | 0.06 nM | Surface Plasmon Resonance (SPR) | [1] |

| Selectivity over CDK2 | 49,000-fold | Kinase Inhibition Assay | [1] |

| Selectivity over CDK9 | 16,000-fold | Kinase Inhibition Assay | [1] |

| Selectivity over CDK12 | 13,000-fold | Kinase Inhibition Assay | [1] |

| Pharmacodynamic Effect on p-CDK2 | |||

| p-CDK2 (T160) Levels | Decreased | Immunoblotting | [1][2] |

| Tumor Models | Triple-Negative Breast Cancer (TNBC) and Ovarian Cancer Xenografts | In vivo mouse models | [1][9] |

Note: The decrease in p-CDK2 (T160) levels in tumor tissues following this compound treatment confirms target engagement and downstream pathway modulation.[1]

Signaling Pathway and Experimental Workflow

CDK7 Signaling Pathway and Inhibition by this compound

References

- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Discovery of this compound: A Selective, Noncovalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phospho-CDK2 (Thr160) Antibody (#2561) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 6. CDK2 (78B2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. firstwordpharma.com [firstwordpharma.com]

Application Notes and Protocols for Establishing SY-5609 Resistant Cell Line Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SY-5609 is a potent and selective, orally bioavailable, non-covalent inhibitor of cyclin-dependent kinase 7 (CDK7).[1][2][3] CDK7 is a key regulator of two fundamental processes frequently dysregulated in cancer: transcription and cell cycle progression.[4][5] By inhibiting CDK7, this compound prevents the phosphorylation of the carboxy-terminal domain (CTD) of RNA Polymerase II, thereby blocking the transcription of cancer-promoting genes.[1][6] Additionally, it inhibits the phosphorylation of cell cycle kinases CDK1, 2, 4, and 6, leading to cell cycle arrest and apoptosis in cancer cells.[1][6] Preclinical studies have demonstrated its anti-tumor activity in various solid tumor models, including triple-negative breast cancer (TNBC), ovarian, colorectal, and lung cancer.[4][7]

The development of drug resistance is a significant challenge in cancer therapy. Establishing in vitro models of resistance to novel therapeutic agents like this compound is crucial for understanding the potential molecular mechanisms of resistance, identifying biomarkers, and developing strategies to overcome it. These application notes provide a detailed protocol for generating and characterizing this compound resistant cancer cell line models.

Data Presentation

Table 1: In Vitro Activity of this compound in Sensitive Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / EC50 (nM) | Reference |

| HCC70 | Triple-Negative Breast Cancer (TNBC) | 1 - 5.6 | [2][3] |

| MDA-MB-453 | Triple-Negative Breast Cancer (TNBC) | 1 - 6 | [3] |

| COV504 | Ovarian Cancer | 1 - 6 | [3] |

| A2780 | Ovarian Cancer | 1 - 6 | [3] |

| OVCAR3 | Ovarian Cancer | 1 - 6 | [3] |

| CAOV3 | Ovarian Cancer | 1 - 6 | [3] |

| HL-60 | Acute Promyelocytic Leukemia | 33 (Occupancy EC50) | |

| Various Solid Tumor Cell Lines | Solid Tumors | 6 - 17 |

Signaling Pathway and Experimental Workflow

Caption: this compound inhibits CDK7, disrupting both transcriptional regulation and cell cycle control, leading to apoptosis and cell cycle arrest.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. ASCO – American Society of Clinical Oncology [asco.org]

- 5. onclive.com [onclive.com]

- 6. Discovery of this compound: A Selective, Noncovalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

Troubleshooting & Optimization

SY-5609 Technical Support Center: A Guide to Solubility, Stability, and Experimental Use

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of SY-5609 in DMSO and cell culture media. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous DMSO to minimize the volume of solvent added to your cell culture, as high concentrations of DMSO can be cytotoxic.

Q2: How should I store this compound stock solutions?

A2: Store stock solutions in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can lead to degradation of the compound. When stored under nitrogen at -80°C, the stock solution is stable for up to two years, and at -20°C, for up to one year.

Q3: My this compound precipitates when I add it to my cell culture medium. What should I do?

A3: Precipitation of hydrophobic compounds like this compound upon dilution in aqueous solutions is a common issue. To avoid this, it is recommended to make serial dilutions of the DMSO stock solution in pre-warmed (37°C) culture medium while gently vortexing. The final DMSO concentration in the culture medium should ideally be kept below 0.1% to avoid solvent-induced cellular effects.

Q4: What is the stability of this compound in cell culture media?

A4: While specific stability data for this compound in various cell culture media is not extensively published, it has been used in cell-based assays for up to 72 hours, suggesting a degree of stability over this period. However, the stability of small molecules in aqueous solutions can be influenced by several factors, including pH, temperature, and the presence of media components. For long-term experiments, it is advisable to refresh the media with freshly diluted this compound periodically.

Q5: What is the mechanism of action of this compound?

A5: this compound is a highly selective and potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Inhibition of CDK7 disrupts two key cellular processes: cell cycle progression and transcription. This leads to G2/M cell cycle arrest and the induction of apoptosis in cancer cells.

Solubility and Stability Data

Table 1: Solubility of this compound in DMSO

| Vendor | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| MedChemExpress | 40 | 81.56 | Ultrasonic assistance may be needed. |

| Selleck Chemicals | 98 | 199.81 | Use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility. |

Table 2: Recommended Storage Conditions

| Solution Type | Storage Temperature | Duration | Notes |

| Solid Powder | 4°C | - | Store under nitrogen. |

| DMSO Stock Solution | -20°C | 1 year | Stored under nitrogen. Avoid repeated freeze-thaw cycles. |

| -80°C | 2 years | Stored under nitrogen. Avoid repeated freeze-thaw cycles. | |

| Working Solution in Culture Media | 37°C | Prepare fresh for each experiment | Stability in aqueous media is limited. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Procedure:

-

Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight: 490.46 g/mol ).

-

Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to the tube.

-

Vortex the solution thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.

-

Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed (37°C) complete cell culture medium

Procedure:

-

Determine the final desired concentration of this compound for your experiment.

-

Perform serial dilutions of the 10 mM DMSO stock solution in pre-warmed complete cell culture medium.

-

Add the diluted this compound solution dropwise to the main volume of the pre-warmed medium while gently swirling to ensure rapid and uniform mixing.

-

Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally below 0.1%, to minimize solvent toxicity.

-

Use the freshly prepared working solution immediately for your cell-based assays.

Visualizations

SY-5609 Technical Support Center: Optimizing Treatment Duration

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the treatment duration of SY-5609 for maximal therapeutic effect in preclinical experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally bioavailable, potent, and highly selective, non-covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a key regulator of two fundamental cellular processes: transcription and cell cycle progression. By inhibiting CDK7, this compound prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, which in turn inhibits the transcription of cancer-promoting genes. Additionally, it blocks the phosphorylation of cell cycle kinases such as CDK1, CDK2, CDK4, and CDK6, leading to cell cycle arrest. This dual mechanism can induce apoptosis and inhibit tumor cell proliferation.

Q2: What is a typical effective concentration range for this compound in in-vitro experiments?

A2: The effective concentration of this compound can vary depending on the cell line and the specific assay. For cell proliferation assays, the EC50 values are generally in the low nanomolar range. For inducing apoptosis or cell cycle arrest, concentrations between 100 nM and 500 nM have been used. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How long should I treat my cells with this compound to observe a significant effect?

A3: The optimal treatment duration depends on the endpoint being measured.

-

For assessing effects on transcription (e.g., p-POLR2A levels): Changes can be observed in as little as 4 to 6 hours.

-

For cell cycle analysis: A 48-hour treatment is a common time point to observe cell cycle arrest.

-

For apoptosis assays: Significant apoptosis is typically observed after 48 to 72 hours of treatment.

-

For cell viability/proliferation assays: A 72-hour incubation period is frequently used to determine the anti-proliferative effects.

It is advisable to perform a time-course experiment to determine the optimal treatment duration for your specific experimental goals.

Q4: Should I use continuous or intermittent dosing for my in vivo experiments?

A4: Both continuous (once or twice daily) and intermittent (e.g., 7 days on/7 days off) dosing schedules have been evaluated for this compound in preclinical and clinical settings. Preclinical studies have shown that intermittent dosing can be better tolerated while maintaining robust anti-tumor activity. The choice of dosing regimen may depend on the tumor model and the specific goals of the study. For extended in vivo studies, an intermittent schedule may help to mitigate potential toxicities.

Q5: What are the key pharmacodynamic markers to assess this compound activity?

A5: Key pharmacodynamic markers for this compound activity include the phosphorylation status of RNA Polymerase II (p-POLR2A) and CDK2 (p-CDK2). A decrease in the phosphorylation of these proteins indicates target engagement and inhibition of CDK7 activity. Downstream effects on proteins like c-Myc and MCL1 can also be monitored.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| High variability in cell viability assay results. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and accurate cell counting before seeding. |

| Instability of this compound in solution. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |

| No significant induction of apoptosis observed. | Insufficient treatment duration or concentration. | Perform a time-course (e.g., 24, 48, 72 hours) and dose-response (e.g., 50-1000 nM) experiment to determine the optimal conditions for your cell line. |

| Cell line is resistant to this compound-induced apoptosis. | Consider assessing other endpoints such as cell cycle arrest or senescence. Evaluate the expression of key apoptosis-related proteins. | |

| Difficulty in detecting a decrease in p-POLR2A or p-CDK2 by Western blot. | Suboptimal antibody or blotting conditions. | Validate your primary antibodies using positive and negative controls. Optimize antibody concentrations and incubation times. Ensure efficient protein transfer. |

| Timing of sample collection. | Phosphorylation events can be transient. Collect samples at earlier time points (e.g., 4, 8, 12, 24 hours) post-treatment to capture the maximal inhibitory effect. | |

| In vivo toxicity observed at effective doses. | Continuous high-dose scheduling. | Consider implementing an intermittent dosing schedule (e.g., 5 days on/2 days off, or 7 days on/7 days off) to improve tolerability. |

| Vehicle-related toxicity. | Run a vehicle-only control group to assess any adverse effects of the formulation. |

Data Presentation

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Duration | EC50 / Concentration | Observed Effect |

| HCC70 | Triple-Negative Breast Cancer | Proliferation | 72 hours |

SY-5609 dose-response curve not showing expected results

This technical support center is designed for researchers, scientists, and drug development professionals who are using SY-5609 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly those related to achieving the expected dose-response curve.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active, potent, and highly selective, noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a crucial enzyme that plays a dual role in regulating both the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, a critical step for the initiation of transcription. By inhibiting CDK7, this compound can lead to cell cycle arrest and the suppression of key cancer-promoting genes, ultimately resulting in apoptosis in tumor cells.

Q2: What is the expected potency (IC50/EC50) of this compound in cell-based assays?

This compound is a highly potent inhibitor with reported EC50/IC50 values in the low nanomolar range in various cancer cell lines. For example, in triple-negative breast cancer (TNBC) and ovarian cancer cell lines, this compound has demonstrated strong antiproliferative effects with IC50 values ranging from 1-6 nM. In the HCC70 TNBC cell line, the EC50 for cell growth inhibition has been reported to be between 1 nM and 5.6 nM. It is important to note that the exact IC50 value can vary depending on the cell line, assay conditions, and incubation time.

Q3: My dose-response curve for this compound is flat, showing no inhibition. What are the possible causes?

A flat dose-response curve indicates a lack of inhibitory activity. Several factors could be contributing to this issue:

-

Compound Integrity: Ensure that the this compound compound has been stored correctly according to the manufacturer's instructions (typically at -20°C as a powder and -80°C for stock solutions in solvent) to prevent degradation.

-

Solubility Issues: this compound is typically dissolved in DMSO. Ensure that the compound is fully dissolved before preparing your serial dilutions. Precipitation of the compound will lead to inaccurate concentrations.

-

Inactive Compound: Verify the activity of your batch of this compound. If possible, test it in a sensitive positive control cell line.

-

Assay Conditions: In cell-based assays, ensure that the cells are healthy and in the logarithmic growth phase. For biochemical assays, confirm the activity of your CDK7 enzyme preparation.

Q4: The IC50 value I'm obtaining is significantly higher than what is reported in the literature. Why might this be?

A right-shifted dose-response curve (higher IC50) suggests lower than expected potency. Consider the following factors:

-

Cell Line Specificity: Different cell lines can exhibit varying sensitivity to the same compound due to differences in target expression, compensatory signaling pathways, or drug efflux mechanisms.

-

High Cell Density: Plating too many cells per well can lead to an underestimation of the inhibitor's potency. It is recommended to use a cell density of 3,000-8,000 cells per well in a 96-well plate as a starting point.

-

Serum Concentration: Components in the serum of your cell culture media can bind to the compound, reducing its effective concentration. Consider using a lower serum concentration if appropriate for your cell line.

-

Incubation Time: A 72-hour incubation period is commonly used for this compound proliferation assays. Shorter incubation times may not be sufficient to observe the full effect of the inhibitor.

Q5: My dose-response curve has a very shallow or steep slope. What does this indicate?

The slope of the dose-response curve (Hill coefficient) provides information about the binding characteristics of the inhibitor.

-

Shallow Slope: This can indicate issues such as compound instability at higher concentrations, solubility problems, or complex biological responses.

-

Steep Slope: A steep slope might suggest positive cooperativity in binding. However, in the context of very potent inhibitors like this compound, a steep curve can also be observed when the enzyme concentration in the assay is significantly higher than the inhibitor's dissociation constant (Kd).

Troubleshooting Guide: this compound Dose-Response Curve Not Showing Expected Results

This guide provides a systematic approach to troubleshooting unexpected dose-response curve results with this compound.

| Problem | Potential Cause | Recommended Action |

| No Inhibition (Flat Curve) | 1. Compound Degradation: Improper storage. | 1. Verify storage conditions. Use a fresh aliquot of the compound. |

| 2. Compound Precipitation: Poor solubility. | 2. Ensure complete dissolution of the stock solution in DMSO. Visually inspect for precipitates. | |

| 3. Incorrect Concentration: Error in serial dilutions. | 3. Prepare fresh serial dilutions and double-check calculations. | |

| 4. Cell Health: Cells are unhealthy or not proliferating. | 4. Check cell viability before and during the experiment. Ensure cells are in the logarithmic growth phase. | |

| IC50 Higher than Expected | 1. Cell Line Resistance: Intrinsic or acquired resistance. | 1. Use a known sensitive cell line as a positive control. |

| 2. High Cell Seeding Density: Too many cells per well. | 2. Optimize cell seeding density. Perform a cell titration experiment. | |

| 3. Short Incubation Time: Insufficient time for the compound to exert its effect. | 3. Increase the incubation time (e.g., to 72 or 96 hours). | |

| 4. Serum Binding: Compound binding to serum proteins. | 4. Test with a lower serum concentration if tolerated by the cells. | |

| High Variability Between Replicates | 1. Inconsistent Cell Plating: Uneven cell distribution. | 1. Ensure a homogenous cell suspension before plating. Avoid edge effects in multi-well plates. |

| 2. Pipetting Errors: Inaccurate serial dilutions or reagent addition. | 2. Use calibrated pipettes and proper pipetting techniques. | |

| 3. Incomplete Reagent Mixing: | 3. Thoroughly mix all reagents before adding them to the wells. | |

| Atypical Curve Shape (e.g., Bell-Shaped) | 1. Compound Aggregation: At high concentrations. | 1. Re-run the assay with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). |

| 2. Off-Target Effects: At higher doses. | 2. This may indicate that this compound is affecting other cellular targets at high concentrations. | |

| 3. Cellular Toxicity: High concentrations may be toxic. | 3. Perform a parallel cytotoxicity assay (e.g., LDH release) to assess toxicity. |

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound in various cancer cell lines.

| Cell Line | Cancer Type | Assay Type | IC50 / EC50 (nM) | Reference |

| HCC70 | Triple-Negative Breast Cancer | Cell Proliferation | 1 - 5.6 | |

| MDA-MB-453 | Triple-Negative Breast Cancer | Cell Proliferation | 1 - 6 | |

| COV504 | Ovarian Cancer | Cell Proliferation | 1 - 6 | |

| A2780 | Ovarian Cancer | Cell Proliferation | 1 - 6 | |

| OVCAR3 | Ovarian Cancer | Cell Proliferation | 1 - 6 | |

| CAOV3 | Ovarian Cancer | Cell Proliferation | 1 - 6 | |

| SW-480 | Colorectal Cancer (KRAS mutant) | Cell Proliferation | Not specified | |

| WiDR | Colorectal Cancer (BRAF mutant) | Cell Proliferation | Not specified | |

| HL60 | Acute Promyelocytic Leukemia | CDK7 Occupancy | 33 |

Experimental Protocols

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This protocol describes a common method to determine the effect of this compound on cell proliferation.

-

Cell Seeding:

-

Harvest and count cells that are in the logarithmic growth phase.

-

Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a 10-point dose curve from 0.1 nM to 10 µM).

-

Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

Cell Viability Measurement: *

SY-5609 Toxicity Management: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for managing toxicities associated with the selective CDK7 inhibitor, SY-5609, in animal studies. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable, potent, and highly selective, noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] CDK7 is a key regulator of two critical processes in cancer cells: cell cycle progression and transcription.[4] By inhibiting CDK7, this compound prevents the phosphorylation of RNA Polymerase II, which in turn blocks the transcription of key cancer-promoting genes.[1] It also disrupts the cell cycle by preventing the phosphorylation of other cell cycle kinases (CDK1, 2, 4, and 6), leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[1][2]

Q2: What are the most common toxicities observed with this compound in preclinical and clinical studies?

A2: Based on early clinical trial data for this compound and other selective CDK7 inhibitors, the most frequently observed adverse events are generally manageable and include gastrointestinal (GI) issues and hematological effects.[5][6] Common toxicities include nausea, diarrhea, vomiting, fatigue, and thrombocytopenia (decreased platelet count).[5][6][7] These side effects appear to be on-target effects related to the mechanism of action of CDK7 inhibition.[5]

Q3: How does the selectivity profile of this compound impact its toxicity?

A3: this compound is highly selective for CDK7. For instance, its selectivity over CDK12, CDK9, and CDK2 is reported to be 2492-fold, 2508-fold, and 8068-fold, respectively.[8] High selectivity is crucial as it minimizes off-target effects, which can contribute to a better safety profile compared to less selective, first-generation pan-CDK inhibitors that often had narrower therapeutic windows due to broader toxicity.[9]

Signaling Pathway Overview

Understanding the mechanism of action is key to anticipating and managing on-target toxicities. This compound primarily targets the CDK7/Cyclin H/MAT1 complex, which has dual roles in regulating the cell cycle and transcription.

Caption: Mechanism of this compound action on transcription and cell cycle pathways.

Troubleshooting Guide: Managing Common In Vivo Toxicities

This guide addresses specific toxicities that may be encountered during animal studies with this compound.

1. Gastrointestinal (GI) Toxicity

-

Q: My animals are experiencing significant weight loss and diarrhea after this compound administration. What steps should I take?

-

A: GI toxicity, including diarrhea and subsequent weight loss, is a known on-target effect of CDK7 inhibitors.[5]

-

Immediate Action: Monitor animal weight daily. Provide supportive care, including hydration (e.g., subcutaneous fluids) and nutritional support with palatable, high-calorie food supplements.

-

Dosing Strategy: Consider implementing an intermittent dosing schedule. Clinical studies have shown that an intermittent schedule (e.g., 7 days on, 7 days off) can enhance tolerability compared to continuous daily dosing.[6][9] This allows for recovery between dosing cycles.

-

Dose Reduction: If supportive care and schedule modification are insufficient, a dose reduction may be necessary.

-

-

2. Hematological Toxicity

-

Q: We've observed a significant drop in platelet counts (thrombocytopenia) in our mouse models. How should this be managed?

-

A: Thrombocytopenia is a reported adverse event for this compound.[5][6][7]

-

Monitoring: Implement regular blood sample collection for Complete Blood Counts (CBCs). A typical schedule would be baseline (pre-treatment), mid-cycle, and at the end of the treatment cycle. For severe cases, more frequent monitoring may be required.

-

Dose Interruption: A dose holiday (e.g., pausing treatment for 3-5 days) can allow for platelet count recovery. Treatment can be resumed, possibly at a lower dose, once counts have returned to an acceptable level (e.g., >75,000/μL).

-

Intermittent Dosing: The "7 days on, 7 days off" schedule is also beneficial for managing hematological toxicities by providing a built-in recovery period.[6]

-

-

Quantitative Data Summary

While specific preclinical toxicity data is often proprietary, the following table summarizes dose-dependent effects observed in xenograft models, which can help inform study design.[2][8]

| Parameter | This compound Dose/Schedule | Observation in Mouse Xenograft Models | Reference |

| Efficacy | 2 mg/kg, daily oral dosing | Induces tumor regression in HCC70 xenograft model. | [2] |

| Efficacy | Not specified | Dose-dependent tumor growth inhibition observed in a panel of CDX and PDX models with both QD and BID dosing. | [8] |

| Tolerability | Not specified | Daily oral dosing is reported to be "well tolerated". | [2] |

| Tolerability | Up to 10 mg (intermittent) | In a Phase 1/1b study, intermittent dosing (7 days on/7 off) showed acceptable tolerability. | [6] |

Experimental Protocols & Workflows

Protocol 1: In Vivo Toxicity Monitoring

This protocol outlines a standard procedure for monitoring animal health and identifying potential toxicities during an efficacy study.

-

Baseline Assessment (Day -1):

-

Record the body weight of each animal.

-

Perform a baseline blood draw (e.g., via tail vein or submandibular bleed) for a Complete Blood Count (CBC) and serum chemistry panel.

-

Conduct a clinical health assessment, scoring for activity, posture, and fur condition.

-

-

Treatment Period Monitoring:

-

Daily: Record body weight and perform a clinical health assessment for each animal. Note any signs of GI distress (e.g., diarrhea, dehydration) or lethargy.

-

Twice Weekly: Palpate tumors and measure with calipers.

-

Weekly (or Mid-Cycle): Perform a blood draw for CBC to monitor for hematological changes (anemia, thrombocytopenia, neutropenia).

-

-

Endpoint Criteria:

-

Define humane endpoints before the study begins. Common criteria include >20% body weight loss from baseline, severe lethargy, or tumor volume exceeding a predetermined size.

-

-

Data Analysis:

-

Plot mean body weight changes over time for each treatment group.

-

Analyze CBC data to identify significant changes in blood cell counts compared to baseline and vehicle controls.

-

Toxicity Management Workflow

This diagram illustrates a decision-making process for managing observed toxicities in an animal study.

Caption: A workflow for decision-making during in-vivo toxicity assessments.

References

- 1. Facebook [cancer.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Discovery of this compound: A Selective, Noncovalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Phase I Dose-Escalation Study of LY3405105, a Covalent Inhibitor of Cyclin-Dependent Kinase 7, Administered to Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ASCO – American Society of Clinical Oncology [asco.org]

- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Head-to-head comparison of SY-5609 and THZ1 in vitro

This guide provides a detailed in vitro comparison of two prominent CDK7 inhibitors, SY-5609 and THZ1, for researchers, scientists, and drug development professionals. The information is compiled from various studies to offer a comprehensive overview of their respective biochemical and cellular activities.

Introduction

Cyclin-dependent kinase 7 (CDK7) is a critical enzyme involved in the regulation of both the cell cycle and transcription, making it an attractive target in oncology. This compound and THZ1 are both potent inhibitors of CDK7, but they exhibit distinct mechanisms of action and selectivity profiles. This compound is an orally bioavailable, selective, and non-covalent inhibitor of CDK7. In contrast, THZ1 is a covalent inhibitor that irreversibly binds to CDK7. This fundamental difference in binding mode influences their biochemical and cellular activities.

Data Presentation

Biochemical Potency and Selectivity

The following table summarizes the in vitro biochemical potency and selectivity of this compound and THZ1 against CDK7 and other related kinases.

| Parameter | This compound | THZ1 | Reference |

| Target | CDK7 | CDK7 | |

| Binding Mode | Non-covalent, reversible | Covalent, irreversible | |

| CDK7 Kd | 0.07 nM | Not Reported | |

| CDK7 IC50 | < 0.059 nM (reported as Kd) | 3.2 nM | |

| Selectivity over CDK2 | > 8000-fold | Not specified in detail | |

| Selectivity over CDK9 | > 2500-fold | Not specified in detail | |

| Selectivity over CDK12 | > 2400-fold | Also inhibits CDK12 | |

| Selectivity over CDK13 | Not specified in detail | Also inhibits CDK13 |

Cellular Activity

The table below outlines the in vitro cellular activity of this compound and THZ1 in various cancer cell lines.

| Cell Line | Cancer Type | This compound (EC50) | THZ1 (IC50) | Reference |

| HCC70 | Triple-Negative Breast Cancer | 1 nM | Not Reported | |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | Not Reported | 50 nM | |

| Loucy | T-cell Acute Lymphoblastic Leukemia | Not Reported | 0.55 nM | |

| NALM6 | B-cell Acute Lymphocytic Leukemia | Not Reported | 101.2 nM | |

| REH | B-cell Acute Lymphocytic Leukemia | Not Reported | 26.26 nM | |

| Panel of Solid Tumor Cell Lines | Various | 6-17 nM | Broad activity < 200 nM |

Signaling Pathway and Mechanism of Action

Both this compound and THZ1 inhibit CDK7, which plays a dual role in regulating transcription and the cell cycle. Inhibition of CDK7 prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, thereby blocking transcription of cancer-promoting genes. Additionally, CDK7 inhibition prevents the activation of other cell cycle CDKs (CDK1, 2, 4, and 6), leading to cell cycle arrest.

Caption: Mechanism of action of this compound and THZ1 via CDK7 inhibition.

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

A common method to determine the IC50 of a kinase inhibitor is a biochemical assay. The general steps are as follows:

-

Reagents and Materials : Recombinant human CDK7/Cyclin H/MAT1 complex, substrate peptide (e.g., a derivative of the C-terminal domain of RNA Polymerase II), ATP, kinase buffer, test compounds (this compound or THZ1), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Compound Preparation : A serial dilution of the test compound is prepared in DMSO and then diluted in kinase buffer.

-

Kinase Reaction : The CDK7 enzyme is incubated with the test compound for a predetermined period. The kinase reaction is initiated by adding the substrate peptide and ATP. The reaction is allowed to proceed at a controlled temperature (e.g., 30°C).

-

Detection : After the incubation period, the reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method, such as luminescence or fluorescence.

-

Data Analysis : The kinase activity is plotted against the compound concentration. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Safety Operating Guide

Navigating the Safe Disposal of SY-5609: A Procedural Guide

For researchers and drug development professionals, the proper handling and disposal of investigational compounds like SY-5609, a potent and selective CDK7 inhibitor, are paramount to ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) detailing the disposal procedures for this compound is not publicly available, the nature of this compound as an antineoplastic agent necessitates adherence to stringent disposal protocols for hazardous chemical waste. This guide provides essential, step-by-step information for the safe disposal of this compound, drawing from established best practices for handling potent research compounds.

Waste Categorization and Handling

All materials contaminated with this compound must be treated as hazardous waste. This includes unused or expired compounds, solutions, contaminated personal protective equipment (PPE), and any labware that has come into contact with the substance. Proper segregation of this waste is the first critical step in the disposal process.

| Waste Type | Description | Recommended Container |

| Solid Waste | Unused this compound powder, contaminated gloves, bench paper, pipette tips, and vials. | Labeled, sealed, and puncture-resistant hazardous waste container. |

| Liquid Waste | Solutions containing this compound, including stock solutions and experimental media. | Labeled, sealed, and leak-proof hazardous chemical waste container. |

| Sharps Waste | Needles, syringes, or any other sharp objects contaminated with this compound. | Labeled, puncture-proof sharps container designated for hazardous chemical waste. |

Step-by-Step Disposal Protocol

Adherence to a strict, procedural workflow is essential for the safe disposal of this compound. The following steps outline the recommended process from the point of generation to final disposal.

-

Segregation at Source : Immediately after use, segregate all this compound contaminated waste into the appropriate, clearly labeled waste containers as detailed in the table above.

-

Container Management : Ensure all waste containers are kept closed when not in use. Do not overfill containers.

-

Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical

Essential Safety and Handling Guide for the Selective CDK7 Inhibitor SY-5609

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of SY-5609, a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7).

This document provides critical safety and logistical information to ensure the safe and effective use of this compound in a laboratory setting. As a potent research compound, adherence to strict safety protocols is paramount to protect personnel and maintain experimental integrity.

I. Personal Protective Equipment (PPE) and Engineering Controls

Given that this compound is a potent kinase inhibitor with potential cytotoxic effects, a comprehensive approach to safety involving both personal protective equipment and engineering controls is mandatory.

Engineering Controls:

-

Chemical Fume Hood: All weighing, reconstitution, and aliquoting of this compound powder should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any potential airborne contaminants.

Personal Protective Equipment (PPE):

-